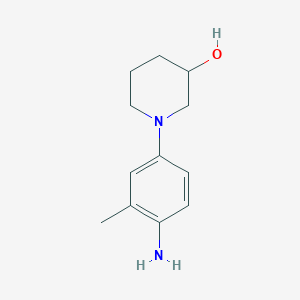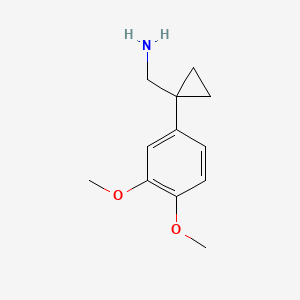
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, also known as 3,4-CTMP, is a novel psychoactive substance that belongs to the class of phenylcyclopropane derivatives. It is a synthetic compound that has been developed for research purposes, specifically for studying its effects on the central nervous system.
作用機序
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their levels. This, in turn, leads to the stimulant effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. However, it is important to note that the long-term effects of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine on the body are not yet fully understood.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments is its relatively low cost and easy availability. It can be synthesized in a laboratory setting and is readily available for purchase from research chemical suppliers. However, one of the limitations of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine is its potential for abuse. It is a psychoactive substance that has not been approved for human consumption, and its long-term effects on the body are not fully understood.
将来の方向性
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine. One area of research could be to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of research could be to study its effects on the brain and nervous system in more detail, to better understand its mechanism of action and potential long-term effects. Additionally, there is a need for further research into the potential risks and benefits of using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments, to ensure that it is used safely and responsibly.
Conclusion
In conclusion, 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, or 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine, is a synthetic compound that has been developed for research purposes. It has stimulant properties and has been found to increase alertness, focus, and motivation. It has also been found to improve cognitive performance, memory, and learning ability. While there are advantages to using 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine in lab experiments, it is important to use it safely and responsibly, and to continue to study its potential risks and benefits.
合成法
The synthesis of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropanecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography. The process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine has been used extensively in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties, similar to those of other psychoactive substances such as amphetamines and cocaine. Studies have shown that it increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, focus, and motivation. It has also been found to improve cognitive performance, memory, and learning ability.
特性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXPTBMBXRLTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

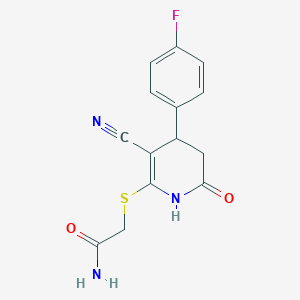
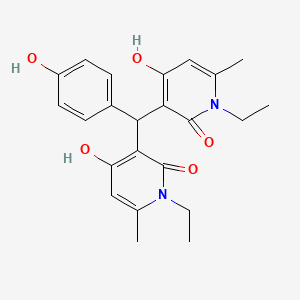
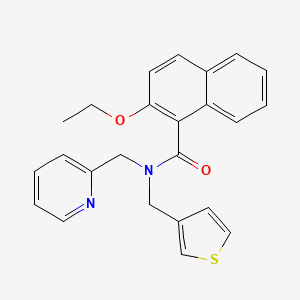

![(2E)-3-[(2-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2628552.png)
![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2628553.png)
![4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2628554.png)
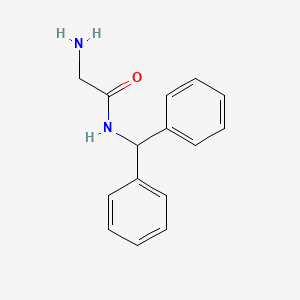
![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)
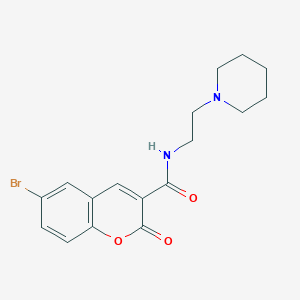
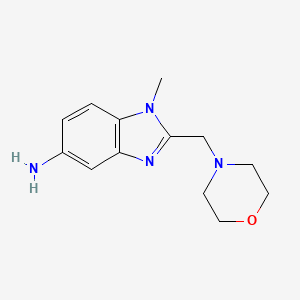
![3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628567.png)
![N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628568.png)
